molecular formula C6H6Cl2N2O2 B038216 4,5-dichloro-6-ethoxypyridazin-3(2h)-one CAS No. 117613-99-7

4,5-dichloro-6-ethoxypyridazin-3(2h)-one

Cat. No.: B038216
CAS No.: 117613-99-7
M. Wt: 209.03 g/mol
InChI Key: RAOUIPCRBFXZGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-6-ethoxy-3(2H)-pyridazinone is a heterocyclic organic compound belonging to the pyridazinone family. These compounds are known for their diverse biological activities and applications in various fields such as agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone typically involves the reaction of appropriate chlorinated pyridazine derivatives with ethoxy-containing reagents under controlled conditions. Common methods include:

    Chlorination: Starting with a pyridazinone core, chlorination at the 4 and 5 positions can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Ethoxylation: Introduction of the ethoxy group at the 6 position can be done using ethyl alcohol in the presence of a base such as sodium ethoxide.

Industrial Production Methods

Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-6-ethoxy-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions may yield dechlorinated or partially reduced products.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium methoxide or ammonia under reflux conditions.

Major Products

    Oxidation: Pyridazinone N-oxides.

    Reduction: Dechlorinated pyridazinones.

    Substitution: Amino, thio, or alkoxy-substituted pyridazinones.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone depends on its specific application:

    Biological Targets: May interact with enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: Could involve pathways related to inflammation, cell proliferation, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-3(2H)-pyridazinone: Lacks the ethoxy group, potentially altering its reactivity and biological activity.

    6-Ethoxy-3(2H)-pyridazinone: Lacks the chlorine atoms, which may affect its chemical properties and applications.

Uniqueness

4,5-Dichloro-6-ethoxy-3(2H)-pyridazinone is unique due to the presence of both chlorine and ethoxy substituents, which can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4,5-dichloro-3-ethoxy-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O2/c1-2-12-6-4(8)3(7)5(11)9-10-6/h2H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOUIPCRBFXZGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NNC(=O)C(=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.